![molecular formula C18H22FN3O4S B2943465 3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2379977-55-4](/img/structure/B2943465.png)
3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of 3-fluoro-4-methoxyacetophenone with a suitable amine (such as piperidine) followed by cyclization to form the pyridazine ring. The sulfonyl group can be introduced using appropriate reagents. Detailed synthetic procedures would require further investigation of relevant literature .
Molecular Structure Analysis
The molecular formula of 3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine is C₁₆H₁₉FN₂O₄S . Its structure comprises a piperidine ring, a methoxyphenyl group, and a sulfonyl group. The fluorine atom is attached to the phenyl ring. The 3D conformation and stereochemistry are essential for understanding its properties and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different functional groups and reagents would provide insights into its versatility and potential applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-13-3-6-18(21-20-13)26-12-14-7-9-22(10-8-14)27(23,24)15-4-5-17(25-2)16(19)11-15/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOKAUCDIFKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine |
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